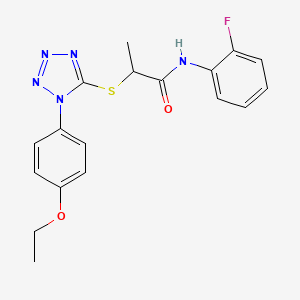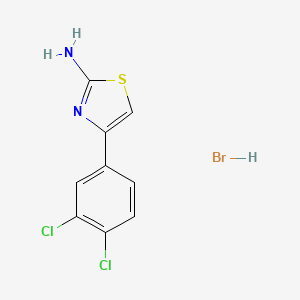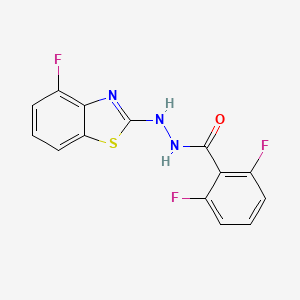![molecular formula C17H19ClN4OS B2367304 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-23-4](/img/structure/B2367304.png)
5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, a pyrrolidine ring, and a phenyl ring . These types of compounds are often synthesized for their potential biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various quantum chemical methods . These studies often involve the optimization of the molecular structure and the calculation of various molecular properties .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of the thiazole and triazole rings . These reactions can be catalyzed by various transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various methods . These studies often involve the calculation of various molecular properties, such as vibrational spectra .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heteroaromatization with 4-Hydroxycoumarin : This study focuses on the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidines and related derivatives, demonstrating the versatility of [1,2,4]triazole compounds in producing a wide array of novel heterocyclic compounds with potential biological activities (El-Agrody et al., 2001).
Novel Triazolothiadiazines and Triazolothiadiazoles : Research detailing the synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety, highlighting the structural diversity achievable within the triazole chemical framework and their screened biological activities (Holla et al., 2006).
Triazolopyridine and Pyridotriazine Derivatives : A series of pyridine and fused pyridine derivatives were synthesized, showcasing the structural complexity and potential for diverse biological applications of triazole-containing compounds (Flefel et al., 2018).
Biological Activities and Applications
Antimicrobial and Anticancer Agents : Studies have synthesized and evaluated [1,2,4]triazole derivatives for their antimicrobial and anticancer activities, underscoring the significant interest in these compounds for therapeutic applications (Bektaş et al., 2007); (Katariya et al., 2021).
Tubulin Inhibition and Anticancer Mechanism : Research into triazolopyrimidines as anticancer agents revealed a unique mechanism of tubulin inhibition, distinct from paclitaxel, and the ability to overcome multidrug resistance, demonstrating the pharmacological potential of triazole derivatives (Zhang et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of similar compounds often involve the synthesis of new derivatives and the evaluation of their biological activities . This can involve the design of new synthetic routes, the optimization of existing synthetic methods, and the evaluation of the compounds in various biological assays .
Propiedades
IUPAC Name |
5-[(3-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXQGMHOLVDBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)
![[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2367231.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)


